rac-Nornicotine Bitartrate
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Overview
Description
rac-Nornicotine Bitartrate: is a chemical compound derived from nornicotine, a minor metabolite of nicotine. It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine bitartrate. This compound is primarily used in scientific research to study the effects and mechanisms of nicotine and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nornicotine Bitartrate involves several steps. One common method starts with the extraction of nornicotine from tobacco leaves. The extracted nornicotine is then reacted with tartaric acid to form the bitartrate salt. This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: rac-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert nornicotine to its corresponding N-oxide.
Reduction: Nornicotine can be reduced to form dihydronornicotine.
Substitution: Nornicotine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Nornicotine N-oxide.
Reduction: Dihydronornicotine.
Substitution: Various substituted nornicotine derivatives.
Scientific Research Applications
rac-Nornicotine Bitartrate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of nicotine metabolites.
Biology: Researchers use it to investigate the biological effects of nornicotine on cellular and molecular levels.
Medicine: It is studied for its potential therapeutic effects and its role in nicotine addiction and withdrawal.
Industry: It is used in the development of nicotine replacement therapies and other pharmaceutical products .
Mechanism of Action
rac-Nornicotine Bitartrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various neuronal activities, including learning and memory. Nornicotine can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Nicotine: The parent compound from which nornicotine is derived.
Cotinine: Another major metabolite of nicotine.
Anabasine: A related alkaloid found in tobacco
Uniqueness: rac-Nornicotine Bitartrate is unique due to its specific interaction with nicotinic acetylcholine receptors and its distinct pharmacological profile. Unlike nicotine, which has a strong stimulant effect, nornicotine has been shown to have a more complex interaction with these receptors, potentially offering different therapeutic benefits .
Properties
Molecular Formula |
C17H24N2O12 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H12N2.2C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;2*1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
PCIWJGPUGGHDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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